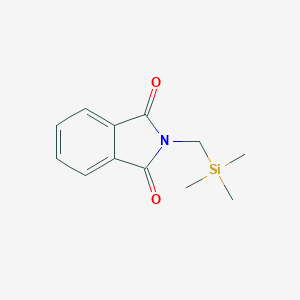

N-(Trimethylsilylmethyl)phthalimide

Descripción general

Descripción

N-(Trimethylsilylmethyl)phthalimide, also known as phthalimidomethyl-trimethylsilane, is a chemical compound with the molecular formula C12H15NO2Si and a molecular weight of 233.34 g/mol . It is commonly used in organic synthesis due to its unique reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The most common method for synthesizing N-(Trimethylsilylmethyl)phthalimide involves the condensation of phthalic anhydride with primary amines . This reaction typically requires high temperatures and can be catalyzed by various agents. Another method involves the use of tetra-butylammonium iodide (TBAI) and tert-butyl hydrogen peroxide (TBHP) for the intramolecular oxidative cyclization of 2-hydroxymethylbenzamides .

Industrial Production Methods

Industrial production of this compound often employs large-scale condensation reactions using phthalic anhydride and primary amines. These processes are optimized for high yield and purity, utilizing efficient catalysts and controlled reaction conditions to ensure consistency and quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(Trimethylsilylmethyl)phthalimide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Substitution: It can participate in nucleophilic substitution reactions with reagents such as alkyl halides under Mitsunobu conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).

Reducing agents: H2/Ni, H2/Rh, LiAlH4, and NaBH4.

Nucleophiles: Alkyl halides, organolithium (RLi), and Grignard reagents (RMgX).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield phthalic acid derivatives, while reduction reactions can produce various reduced forms of the compound .

Aplicaciones Científicas De Investigación

N-(Trimethylsilylmethyl)phthalimide has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of N-(Trimethylsilylmethyl)phthalimide involves the formation of azomethine ylides upon irradiation in the presence of electron-deficient olefins . These ylides are key reactive intermediates that participate in cycloaddition reactions, leading to the formation of various cycloadducts. The compound’s reactivity is influenced by its ability to form stable silyl intermediates, which can undergo nucleophilic addition and proton transfer reactions .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to N-(Trimethylsilylmethyl)phthalimide include:

Phthalimide: A simpler analog used as a protective group for amines.

N-Phthaloylglycine: Another derivative used in similar photoreactions.

1,8-Naphthalimide: Used in the synthesis of emissive materials for OLEDs.

Uniqueness

This compound is unique due to its trimethylsilyl group, which imparts distinct reactivity and stability compared to other phthalimide derivatives. This makes it particularly useful in synthetic organic chemistry for the formation of complex molecules and as a versatile intermediate in various reactions .

Actividad Biológica

N-(Trimethylsilylmethyl)phthalimide is a compound that belongs to the family of phthalimides, which have garnered attention for their diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, drawing on various research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phthalic anhydride with trimethylsilylmethylamine. This reaction is facilitated by suitable catalysts and solvents, often yielding a product that can be further purified through recrystallization or chromatography. The structural characterization of the compound is usually confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of phthalimide derivatives, including this compound. A notable study demonstrated that certain phthalimides could inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages. The compound IIh, a derivative closely related to this compound, showed an IC50 value of 8.7 µg/mL in inhibiting NO production, indicating significant anti-inflammatory activity. This activity was associated with the down-regulation of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α and IL-1β .

Antimicrobial Activity

Phthalimide derivatives have also been evaluated for their antimicrobial properties. In a study assessing various N-substituted phthalimides, it was found that some exhibited moderate to high antifungal activity against species such as Candida tropicalis at concentrations of 125 and 250 µg/mL. However, the same compounds showed no activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are complex and involve multiple pathways:

- Inhibition of iNOS : The compound's ability to suppress iNOS expression contributes to its anti-inflammatory effects.

- Cytokine Modulation : It also modulates the expression of key inflammatory cytokines, which play crucial roles in immune responses.

- Toll-like Receptor Pathway : The inhibition of TLR4 signaling has been implicated in its mechanism, affecting downstream signaling molecules like IRF-3 and interferon-β .

Case Studies

-

Case Study 1: Anti-inflammatory Activity

- Objective : To evaluate the anti-inflammatory effects of phthalimide derivatives.

- Method : RAW264.7 macrophage cells were treated with LPS in the presence of various phthalimide derivatives.

- Findings : Compound IIh significantly reduced NO production and pro-inflammatory cytokine levels.

-

Case Study 2: Antimicrobial Screening

- Objective : To assess the antimicrobial properties of synthesized phthalimide derivatives.

- Method : Compounds were tested against different bacterial and fungal strains using standard antimicrobial susceptibility testing.

- Findings : Moderate antifungal activity was observed against Candida tropicalis, while Gram-positive bacteria showed resistance .

Propiedades

IUPAC Name |

2-(trimethylsilylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2Si/c1-16(2,3)8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUSEQGNRUIRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293862 | |

| Record name | N-Trimethylsilylmethyl-phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18042-62-1 | |

| Record name | NSC92700 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Trimethylsilylmethyl-phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.